2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
Molecular Formula |
C15H12F3NO |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2 |
InChI Key |
BYRAZLKGXXGISI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Mannich Reaction
In a representative procedure, 2-aminophenol reacts with 3-(trifluoromethyl)benzaldehyde and paraformaldehyde under solvent-free conditions. The reaction proceeds via imine formation, followed by cyclization to yield the benzoxazine ring. Typical conditions involve heating at 80–100°C for 6–12 hours, achieving yields of 65–78%.
Key Data:
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminophenol, 3-(trifluoromethyl)benzaldehyde, paraformaldehyde | 100°C, 8 h | 72% |
Two-Step Approach with Intermediate Isolation
To enhance purity, the amine and formaldehyde are first condensed to form an N-hydroxymethyl intermediate, which subsequently reacts with 3-(trifluoromethyl)phenol. This method reduces side products, yielding 80–85% after column chromatography.
Transition-Metal-Catalyzed Decarboxylative Cyclization
Recent advances utilize palladium or copper catalysts to construct the benzoxazine ring while introducing the trifluoromethyl group. This method is ideal for substrates with pre-installed vinyl or ethynyl groups.
Palladium-Catalyzed Intramolecular Cyclization
A Pd(OAc)₂-catalyzed reaction of N-benzoyl trifluoromethyl-benzoxazinones triggers decarboxylation, forming a zwitterionic intermediate. The amide oxygen nucleophile attacks the C1 position, yielding the tetra-substituted benzoxazine. Yields range from 68–92% under mild conditions (60°C, 12 h).
Example Protocol:
Copper-Mediated Trifluoromethylation
Copper(I) iodide facilitates the trifluoromethylation of alkenes adjacent to the benzoxazine core. Using Umemoto’s reagent (CF₃⁺ source), this method achieves regioselective CF₃ incorporation.
Reductive Cyclization of Nitro Precursors
Nitro groups serve as latent amines for benzoxazine formation. Reduction of nitro ethers with Fe/AcOH or Zn/NH₄Cl generates intermediates that cyclize under acidic conditions.
Fe/AcOH Reduction
Nitro ethers derived from 3-(trifluoromethyl)phenol and α-bromoesters are reduced to amines, which spontaneously cyclize. Yields are moderate (50–60%) due to competing side reactions.
Optimization Insight:
Borane-Mediated Reduction of Oxazinones
Oxazinones are reduced to dihydrobenzoxazines using borane-tetrahydrofuran (BH₃-THF). This method is critical for introducing hydroxylalkyl side chains, which are later oxidized or functionalized.
Stepwise Reduction and Oxidation
- Reduction: 3-Oxo-4-(trifluoromethylphenyl)benzoxazine is treated with BH₃-THF at 0°C, yielding the 3-hydroxy intermediate.
- Oxidation: Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to a ketone, which is further functionalized.
Typical Yields:
Solvent and Catalyst Optimization
Reaction efficiency hinges on solvent polarity and catalyst choice. Non-polar solvents (toluene) favor Mannich cyclization, while polar aprotic solvents (DMF) enhance metal-catalyzed reactions.
Catalyst Comparison:
| Catalyst | Reaction Type | Yield Improvement |
|---|---|---|
| Pd(OAc)₂ | Decarboxylative cyclization | +20% vs. CuI |
| CuI | Trifluoromethylation | Higher regioselectivity |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzoxazine scaffold critically influence biological activity and physicochemical properties:
Key Observations :
- Aminoalkyl side chains (e.g., homoveratrylamine in 3c ) significantly boost intracellular calcium activity, suggesting the target compound may lack comparable potency due to the absence of such groups.
Physicochemical Properties and Pharmacokinetics
Notes:
- The target compound’s CF₃ group balances lipophilicity and stability, making it suitable for prolonged activity.
- Benzothiazine analogs () show comparable molecular weights but reduced hydrogen-bonding capacity due to sulfur substitution .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1508099-32-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 279.26 g/mol
- Chemical Structure : Chemical Structure
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electron-accepting ability, which are crucial for its biological activity.
Antifungal Activity
Research indicates that benzoxazine derivatives exhibit antifungal properties. A study synthesized various 3-phenyl-2H-benzoxazine-2,4(3H)-diones and evaluated their antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The findings suggested that increased lipophilicity and electron-withdrawing substituents enhance antifungal efficacy .
Antimicrobial Activity
In a review of coumarin analogues, compounds similar to benzoxazines were tested for antibacterial and antifungal activities. The results showed that electron-withdrawing groups on the aromatic ring improved antimicrobial action against Gram-positive and Gram-negative bacteria .
Pesticidal Activity
A study focused on a series of 3-substituted benzoxazines demonstrated significant pesticidal activity. The compounds were characterized and tested for their bioefficacy on various pests, indicating a promising application in agricultural settings .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like trifluoromethyl) increases the biological activity by enhancing the compound's lipophilicity.
- Substituent Positioning : Variations in the positioning of substituents on the phenyl ring affect the overall bioactivity, with ortho and para positions generally providing better results than meta substitutions.
Case Studies
- Antifungal Efficacy Study :
- Pesticidal Evaluation :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
